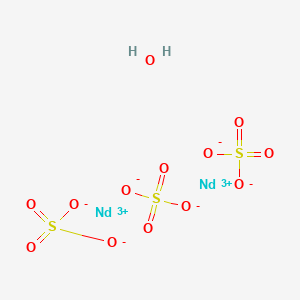

Neodymium(III) sulfate hydrate

Description

BenchChem offers high-quality Neodymium(III) sulfate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neodymium(III) sulfate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

neodymium(3+);trisulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVPCSSKNPYQDU-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Nd2O13S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692902 | |

| Record name | Neodymium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101509-27-7 | |

| Record name | Neodymium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neodymium(III) sulfate hydrate crystal structure

An In-Depth Technical Guide to the Crystal Structure of Neodymium(III) Sulfate Hydrate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of Neodymium(III) sulfate hydrate, with a primary focus on the octahydrate form (Nd₂(SO₄)₃·8H₂O). It is intended for researchers, materials scientists, and professionals in drug development who require a deep understanding of the structural characteristics of lanthanide compounds. This document delves into the crystallographic parameters, coordination environment, and the experimental methodologies essential for its characterization.

Introduction: The Significance of Neodymium and its Compounds

Neodymium (Nd) is a rare-earth element belonging to the lanthanide series, recognized for its critical role in modern technology.[1] Its compounds are integral to the manufacturing of high-strength permanent magnets (NdFeB), specialty glass for powerful lasers, and various catalytic processes.[2][3] The specific properties of neodymium-containing materials are intrinsically linked to the element's electronic configuration ([Xe] 4f⁴ 6s²) and the coordination chemistry of the Nd³⁺ ion.[2]

Neodymium(III) sulfate (Nd₂(SO₄)₃) is a salt that exists in several hydrated forms, with the octahydrate being the most common and stable under ambient conditions.[4][5] Understanding the precise arrangement of atoms within its crystal lattice is fundamental for controlling its synthesis, predicting its behavior in different environments, and developing new applications. For instance, in fields like drug development, lanthanide ions can act as structural probes, and knowledge of their stable coordination geometries is paramount. Neodymium, in particular, serves as a chemical analog for trivalent actinides, making the study of its interactions, such as with sulfate, crucial for nuclear waste management research.[6][7][8]

Crystallographic Structure of Neodymium(III) Sulfate Octahydrate

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SXRD). Extensive studies have established that Neodymium(III) sulfate octahydrate crystallizes in the monoclinic system.[5][9][10]

Space Group and Lattice Parameters

The crystal structure of Nd₂(SO₄)₃·8H₂O is defined by the space group C2/c.[5][9] This designation indicates a C-centered monoclinic lattice featuring a two-fold rotation axis and a glide plane.[9] The unit cell parameters, which define the size and shape of the repeating lattice unit, have been determined with high precision. While slight variations exist in the literature, representative values are summarized in the table below.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [5][9][10] |

| Space Group | C2/c | [5][9] |

| a | 13.611(3) Å | [10] |

| b | 6.826(2) Å | [10] |

| c | 18.392(9) Å | [10] |

| β | 102.56(3)° | [10] |

| Volume (V) | ~1669 ų | Calculated |

| Z (Formula units/cell) | 4 | [11] |

| Density (calculated) | ~2.85 g/cm³ | [3][9] |

Note: The values presented are from a specific single-crystal XRD study and serve as a representative example. Minor differences may be noted across various reports due to experimental conditions.

The Neodymium Coordination Environment

Within the crystal lattice, the arrangement of atoms immediately surrounding the central Nd³⁺ ion defines its coordination environment, which is a critical determinant of the compound's properties. In the octahydrate structure, each neodymium ion is coordinated by oxygen atoms originating from both the sulfate anions and the water molecules of hydration.[9]

The structure is a complex three-dimensional network. The Nd³⁺ ion is typically found in a 9-coordinate geometry, bonded to nine oxygen atoms.[12] These oxygen atoms are contributed by the tetrahedral sulfate groups and the water molecules. The intricate linkage between the NdO₉ polyhedra and SO₄ tetrahedra creates the stable, extended crystal lattice. The water molecules play a crucial role, satisfying the coordination requirements of the neodymium ion and participating in a network of hydrogen bonds that further stabilizes the structure.

Other Hydration States and Thermal Behavior

Neodymium(III) sulfate can form several hydrates, with the octahydrate being the most prevalent.[5] The degree of hydration is sensitive to temperature, and the compound undergoes sequential dehydration upon heating.

-

Octahydrate (Nd₂(SO₄)₃·8H₂O): The stable form at room temperature.

-

Pentahydrate (Nd₂(SO₄)₃·5H₂O): Forms upon heating the octahydrate to around 40 °C.[5]

-

Dihydrate (Nd₂(SO₄)₃·2H₂O): Forms from the pentahydrate at approximately 145 °C.[5]

-

Anhydrous (Nd₂(SO₄)₃): The dihydrate fully dehydrates to the anhydrous form at 290 °C.[5]

This thermal decomposition pathway highlights the lability of the water molecules and their varying roles in stabilizing the crystal structure. The anhydrous form itself crystallizes in a monoclinic C2/c space group, where the Nd³⁺ ion is also in a 9-coordinate geometry with oxygen atoms, but in this case, all coordinating oxygens are from the sulfate groups.[12]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable single crystal, free of visible cracks or defects, is selected under a microscope. It is mounted on a cryoloop or glass fiber using oil or epoxy.

-

Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. [13]3. Data Reduction: The raw diffraction data are processed. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each spot.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and an approximate model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, bond lengths, and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The positions of hydrogen atoms are often located from the difference Fourier map.

-

Validation and Output: The final structural model is validated for geometric and crystallographic consistency. The results are typically reported in a standard format, the Crystallographic Information File (CIF).

Conclusion

The crystal structure of Neodymium(III) sulfate hydrate, particularly the octahydrate, is a well-characterized system that exemplifies the coordination chemistry of the lanthanides. Its monoclinic C2/c structure is defined by a 9-coordinate Nd³⁺ ion linked to sulfate tetrahedra and water molecules, forming a stable three-dimensional network. A thorough understanding of this structure, achieved through meticulous synthesis and definitive X-ray diffraction analysis, is essential for leveraging the unique properties of neodymium compounds in advanced materials, catalysis, and biomedical research. The protocols and data presented herein provide a foundational guide for scientists and researchers working with these important materials.

References

-

Materials Project. (n.d.). mp-29265: Nd2(SO4)3 (monoclinic, C2/c, 15). Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures of (a) Pr2(SO4)3 and (b) Pr2(SO4)3·8H2O. Retrieved from [Link]

-

Wikipedia. (n.d.). Neodymium(III) sulfate. Retrieved from [Link]

-

American Elements. (n.d.). Neodymium(III) Sulfate Hydrate. Retrieved from [Link]

-

AEM REE. (n.d.). Neodymium Sulfate (Nd2(SO4)3•8H2O). Retrieved from [Link]

-

OSTI.GOV. (2023). A Thermodynamic Model for Nd(III)–Sulfate Interaction at High Ionic Strengths and Elevated Temperatures: Applications to Rare Earth Element Extraction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3. Retrieved from [Link]

-

Heeger Materials. (n.d.). Neodymium Sulfate Octahydrate Powder, Nd2(SO4)3.8H2O. Retrieved from [Link]

-

ChemBK. (n.d.). neodymium(iii) sulfate hydrate. Retrieved from [Link]

-

Reddit. (2023). Neodymium(III) Sulfate Octahydrate Nd2(SO4)3•8H2O. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Crystal structure of neodymium sulfate octahydrate Nd2(SO4)3 x 8H2O. Retrieved from [Link]

-

Reddit. (2023). Neodymium(III) sulphate octahydrate Nd2(SO4)3 • 8H2O crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns of lanthanum sulfide films. Retrieved from [Link]

-

ResearchGate. (2023). A Thermodynamic Model for Nd(III)–Sulfate Interaction at High Ionic Strengths and Elevated Temperatures: Applications to Rare Earth Element Extraction. Retrieved from [Link]

-

eScholarship.org. (n.d.). Recovery of yttrium and lanthanides from sulfate solutions. Retrieved from [Link]

-

ACS Publications. (2025). Lanthanide Sulfate Frameworks: Synthesis, Structure, and Optical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Atomistic Insights into Structure and Dynamics of Neodymium(III) Complexation. Retrieved from [Link]

-

AKJournals. (n.d.). Thermal decomposition of hydroxylammonium neodymium sulfate dihydrate. Retrieved from [Link]

-

USRA Houston. (n.d.). TRANSMISSION X-RAY DIFFRACTION (XRD) PATTERNS RELEVANT TO THE MSL CHEMIN AMORPHOUS COMPONENT. Retrieved from [Link]

-

Wikipedia. (n.d.). Lanthanide. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Solubility of Nd(OH)3 at high pH. Retrieved from [Link]

-

Wikipedia. (n.d.). Rare-earth element. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD pattern of neodymium oxide obtained during thermal decomposition. Retrieved from [Link]

-

Wikipedia. (n.d.). Silver. Retrieved from [Link]

Sources

- 1. Rare-earth element - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Neodymium Sulfate Octahydrate Powder, Nd2(SO4)3.8H2O Wholesale [attelements.com]

- 4. chembk.com [chembk.com]

- 5. Neodymium(III) sulfate - Wikipedia [en.wikipedia.org]

- 6. A Thermodynamic Model for Nd(III)–Sulfate Interaction at High Ionic Strengths and Elevated Temperatures: Applications to Rare Earth Element Extraction (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. Buy Neodymium(III) sulfate octahydrate | 13477-91-3 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mp-29265: Nd2(SO4)3 (monoclinic, C2/c, 15) [legacy.materialsproject.org]

- 13. escholarship.org [escholarship.org]

Physical Properties and Applications of Neodymium(III) Sulfate Hydrate

An In-Depth Technical Guide for Research and Development

Executive Summary

Neodymium(III) sulfate hydrate (

Chemical Identity & Crystallography

Neodymium(III) sulfate most commonly crystallizes as an octahydrate.[3][4] The crystal lattice is stabilized by an extensive hydrogen-bonding network linking the sulfate tetrahedra and neodymium polyhedra.

| Property | Data |

| IUPAC Name | Neodymium(III) sulfate octahydrate |

| Formula | |

| Molar Mass | 720.8 g/mol (Octahydrate); 576.7 g/mol (Anhydrous) |

| Crystal System | Monoclinic |

| Space Group | |

| Appearance | Rose-pink crystalline solid |

| Density | 2.85 g/cm³ |

| Coordination |

Solubility & Solution Chemistry

Critical Insight: The solubility behavior of neodymium sulfate is counter-intuitive. It follows a retrograde profile due to the negative entropy of dissolution (

Solubility Profile (Aqueous)

Data synthesized from experimental solubility curves.

| Temperature (°C) | Solubility ( g/100 g | Stability Phase |

| 0 | 13.0 | Stable |

| 20 | 7.1 | Standard Working Range |

| 40 | 5.0 | Precipitation Onset |

| 90 | 1.2 | Rapid Crystallization |

Implication for Protocols: Do not heat to dissolve. Dissolution must be performed at

Thermal Analysis & Decomposition

The thermal stability of

Decomposition Pathway

-

Dehydration (

): Stepwise loss of 8 water molecules. The octahydrate transitions to lower hydrates (pentahydrate) before becoming fully anhydrous. -

Anhydrous Stability (

): The anhydrous salt -

Desulfation (

): Decomposition into Neodymium Oxysulfate (

Figure 1: Thermal decomposition pathway of Neodymium(III) sulfate hydrate, illustrating critical transition temperatures.

Optical & Magnetic Properties

Optical Absorption

The characteristic pink color arises from f-f electronic transitions within the

-

Key Absorption Peak: ~575 nm (Yellow/Orange region), resulting in the complementary pink/violet color.

-

Application: Used as a wavelength calibration standard and in the doping of glass for Nd:YAG lasers.

Magnetism[6]

-

Magnetic Susceptibility: Paramagnetic.

Experimental Protocols

Protocol A: High-Purity Synthesis from Oxide

Objective: Synthesize

Reagents:

-

Neodymium(III) Oxide (

), 99.99% -

Sulfuric Acid (

), 98%, ACS Reagent -

Deionized Water (

)

Workflow:

-

Slurry Preparation: Suspend 10.0 g of

in 50 mL of DI water in a beaker. -

Acidification: Slowly add stoichiometric excess (10%) of

while stirring. The reaction is exothermic.-

Reaction:

[4]

-

-

Dissolution: Stir until the oxide is completely dissolved. The solution should be clear and pink.

-

Crystallization (Critical Step):

-

Do NOT boil to evaporate.

-

Place the solution in a desiccator with silica gel or gently heat at low temperature (<40°C) .

-

Alternatively, add ethanol (antisolvent) dropwise to induce crystallization at room temperature.

-

-

Filtration: Filter the pink crystals and wash with ice-cold ethanol.

Figure 2: Step-by-step synthesis workflow for high-purity Neodymium(III) Sulfate Octahydrate.

Protocol B: Solubility Validation (Self-Validating)

Objective: Confirm the retrograde solubility profile to ensure process stability.

-

Preparation: Prepare a saturated solution at

(ice bath) by adding excess salt to water and stirring for 2 hours. -

Filtration: Filter the cold solution to remove undissolved solids.

-

Heating Test: Transfer the clear filtrate to a test tube and place it in a water bath at

. -

Validation: Within minutes, pink crystals should precipitate out of the clear solution as the temperature rises. This visually confirms the retrograde property and validates the identity of the sulfate salt.

References

-

American Elements. Neodymium(III) Sulfate Hydrate Data Sheet. Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. Neodymium Sulfate Compound Summary. Available at: [Link]

-

ScienceDirect. Solubility and Thermal Decomposition of Rare Earth Sulfates. (Synthesized data from multiple abstracts). Available at: [Link]

-

ChemBK. Neodymium Sulfate Octahydrate Physical Properties. Available at: [Link][7]

Sources

- 1. Neodymium Sulfate Octahydrate Powder, Nd2(SO4)3.8H2O Wholesale [attelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. reddit.com [reddit.com]

- 4. Neodymium(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neodymium(III) sulfate octahydrate | CAS#:13477-91-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Health and Safety of Neodymium(III) Sulfate Hydrate for Laboratory Professionals

This guide provides a comprehensive overview of the health and safety considerations for Neodymium(III) sulfate hydrate, a compound increasingly utilized in advanced materials research, catalysis, and specialty glass manufacturing.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe handling and mitigate risks in a laboratory setting.

Compound Identification and Physicochemical Properties

Neodymium(III) sulfate hydrate is an inorganic salt of the rare-earth metal neodymium.[4] It typically appears as pink crystals or powder and is moderately soluble in water.[2][3] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of Neodymium(III) Sulfate Hydrate

| Property | Value | Source |

| Chemical Formula | Nd₂(SO₄)₃·xH₂O | [1] |

| Molecular Weight | 576.67 g/mol (anhydrous basis) | [1][2][4] |

| Appearance | Pink crystalline powder | [1][2][4] |

| Density | 2.85 g/cm³ | [2][4][5] |

| Solubility in Water | Soluble | [4][5] |

| CAS Number | 101509-27-7 (hydrate) | [1][6][7] |

Hazard Identification and GHS Classification

Neodymium(III) sulfate hydrate is classified as an irritant.[2][4] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding these hazards.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Sources:[4][5][6][8][9][10][11]

The causality behind these classifications lies in the compound's ability to cause local irritation upon contact. The fine particulate nature of the powder can lead to mechanical irritation of the respiratory tract, while its chemical properties can disrupt cellular integrity in the skin and eyes, leading to an inflammatory response.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

-

Ventilation: Always handle Neodymium(III) sulfate hydrate in a well-ventilated area.[5][6][12] For procedures that may generate dust, such as weighing or transfer, a chemical fume hood or a glove box is required to minimize inhalation exposure.[6]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]

-

Skin Protection: Wear nitrile or latex gloves and a lab coat to prevent skin contact.[8] Contaminated clothing should be removed and washed before reuse.[8]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved particulate respirator should be used.

Diagram 1: Hierarchy of Controls for Handling Neodymium(III) Sulfate Hydrate

Caption: Hierarchy of Controls for Safe Handling.

Storage Requirements

Proper storage is crucial to maintain the stability of Neodymium(III) sulfate hydrate and prevent hazardous reactions.

-

Keep containers tightly closed to prevent absorption of moisture, as the material is hygroscopic.[6]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][6][8][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6][8][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][13]

Accidental Release Measures

For minor spills, the following protocol should be followed:

-

Notification: Inform personnel in the immediate area of the spill.

-

Isolation and Personal Protection: Isolate the spill area. Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[6][13][14]

-

Containment and Cleanup: Avoid generating dust.[6][12][13][14] Gently sweep or scoop the spilled material into a suitable, labeled container for disposal.[6][12][14] Do not use water for cleanup of a dry spill as it can create a solution that is harder to contain.

-

Decontamination: Clean the spill area with a damp cloth or paper towels.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[6][9]

Diagram 2: Spill Response Workflow

Caption: Workflow for Minor Spills.

Toxicological and Ecological Information

Toxicological Data

The toxicological properties of Neodymium(III) sulfate hydrate have not been extensively investigated.[6][7] However, based on available data for similar neodymium compounds, the primary concerns are acute irritation. There is currently no evidence to suggest that Neodymium(III) sulfate hydrate is carcinogenic, mutagenic, or a reproductive toxin.[5]

Ecological Information

Data on the environmental impact of Neodymium(III) sulfate hydrate is limited. However, due to its solubility in water, it should not be allowed to enter drains or waterways.[6][14] Spills should be contained to prevent environmental contamination.[10]

Disposal Considerations

Waste generated from Neodymium(III) sulfate hydrate must be treated as hazardous waste.[10]

-

Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.

-

Disposal Method: Dispose of the material in accordance with all applicable federal, state, and local regulations.[7][9] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

References

- SAFETY DATA SHEET. (2022, January 15). Google.

- Neodymium(III) nitrate hydrate - Safety Data Sheet. (2025, February 1). ChemicalBook.

- Neodymium sulfate - Safety Data Sheet. AK Scientific, Inc.

- SDS Neodymium. Ames Laboratory.

- Aldrich - 634611 - SAFETY DATA SHEET. (2025, April 30). MilliporeSigma.

- Neodymium(III) sulfate octahydrate - SAFETY DATA SHEET. (2025, December 25). Thermo Fisher Scientific.

- Neodymium(III) sulfate hydrate. Chem-Impex.

- Neodymium(III) sulfate. Grokipedia.

- Neodymium(III) sulfate. Wikipedia.

- EMERGENCY PROCEDURES. (2008, March). Google.

- NEODYMIUM SULFATE - Safety Data Sheet. (2025, February 1). ChemicalBook.

- SAFETY DATA SHEET. (2014, September 23). National Institute of Standards and Technology.

- SAFETY DATA SHEET. (2025, October 6). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2024, February 25). Fisher Scientific.

- Neodymium (III) Sulfate Hydrate PRODUCT NUMBER. ProChem, Inc.

- Neodymium(III) Sulfate Hydrate. AMERICAN ELEMENTS.

- NEODYMIUM ACETATE, hydrate - Safety Data Sheet. (2016, November 1). Gelest, Inc.

- Safety Data Sheet: Neodymium(III) acetate hydrate. Carl ROTH.

- Neodymium sulfate | Nd2O12S3 | CID 165814. PubChem.

- Neodymium(III) sulfate 99.9 trace metals 101509-27-7. Sigma-Aldrich.

- SAFETY DATA SHEET. MilliporeSigma.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. grokipedia.com [grokipedia.com]

- 3. americanelements.com [americanelements.com]

- 4. Neodymium(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. prochemonline.com [prochemonline.com]

- 8. aksci.com [aksci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Neodymium sulfate | Nd2O12S3 | CID 165814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. ameslab.gov [ameslab.gov]

- 14. americanelements.com [americanelements.com]

Methodological & Application

Unlocking Synthetic Efficiency: Neodymium(III) Sulfate Hydrate as a Versatile Lewis Acid Catalyst

Introduction: The Emergence of Lanthanide Catalysis

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Lanthanide compounds, often referred to as rare earth metals, have garnered significant attention for their unique catalytic properties. Among these, Neodymium(III) sulfate hydrate (Nd₂(SO₄)₃·xH₂O) is emerging as a potent and versatile Lewis acid catalyst.[1] Its stability, moderate water and acid solubility, and the strong Lewis acidic nature of the Nd³⁺ ion make it an attractive candidate for accelerating a variety of organic transformations, crucial for the synthesis of pharmaceuticals and other fine chemicals. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Neodymium(III) sulfate hydrate as a catalyst, complete with detailed protocols and mechanistic insights.

Core Principles: The Lewis Acidity of Neodymium(III)

The catalytic activity of Neodymium(III) sulfate hydrate is fundamentally rooted in the Lewis acidic character of the neodymium(III) ion. A Lewis acid is an electron-pair acceptor. In the context of organic reactions, the Nd³⁺ ion can coordinate with electron-rich atoms, typically oxygen or nitrogen, in the substrate molecules. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction.

Application Note I: Catalysis of Multicomponent Reactions - The Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs). These scaffolds are of significant pharmacological interest. While various Lewis and Brønsted acids have been employed to catalyze this reaction, Neodymium(III) sulfate hydrate offers a compelling alternative due to its efficiency and mild reaction conditions.[2]

Mechanistic Rationale

The catalytic cycle, as illustrated below, is believed to commence with the activation of the aldehyde by the Nd³⁺ ion. This enhances the aldehyde's electrophilicity, facilitating the nucleophilic attack by urea or thiourea to form an acyliminium ion intermediate. This intermediate then reacts with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final DHPM product.

Figure 1: Proposed catalytic cycle for the Biginelli reaction catalyzed by Neodymium(III) sulfate hydrate.

Protocol: General Procedure for the Synthesis of Dihydropyrimidinones

Materials:

-

Neodymium(III) sulfate hydrate (Nd₂(SO₄)₃·xH₂O)

-

Aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Urea or Thiourea

-

Solvent (e.g., ethanol or solvent-free)

Procedure:

-

In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).

-

Add Neodymium(III) sulfate hydrate (typically 1-5 mol%).

-

The reaction can be conducted under solvent-free conditions by gentle heating (e.g., 80-100 °C) or in a minimal amount of a suitable solvent like ethanol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed solvent-free, add a small amount of ethanol and stir.

-

Pour the mixture into crushed ice. The solid product will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Conditions | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 2 | 90 °C, solvent-free, 30 min | >90 |

| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | 2 | 90 °C, solvent-free, 35 min | >90 |

| 3 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 2 | 90 °C, solvent-free, 40 min | >85 |

Table 1: Representative examples for the Neodymium(III) sulfate hydrate catalyzed Biginelli reaction. Data is generalized based on typical Lewis acid-catalyzed procedures.

Application Note II: Synthesis of Coumarins via Pechmann Condensation

Coumarins are a significant class of benzopyrones found in many natural products and exhibit a wide range of biological activities. The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester.[3] Neodymium(III) sulfate hydrate can serve as an effective catalyst for this transformation, promoting the reaction under mild conditions.

Mechanistic Rationale

The reaction is initiated by the Nd³⁺-catalyzed transesterification between the phenol and the β-ketoester. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), followed by dehydration to form the coumarin ring.

Figure 2: Proposed pathway for the Pechmann condensation catalyzed by Neodymium(III) sulfate hydrate.

Protocol: General Procedure for the Synthesis of Coumarins

Materials:

-

Neodymium(III) sulfate hydrate (Nd₂(SO₄)₃·xH₂O)

-

Phenol (e.g., resorcinol)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Solvent (optional, e.g., toluene or solvent-free)

Procedure:

-

To a mixture of the phenol (1.0 mmol) and the β-ketoester (1.1 mmol), add Neodymium(III) sulfate hydrate (typically 2-10 mol%).

-

The reaction mixture can be heated under solvent-free conditions (e.g., 100-120 °C) or refluxed in a solvent like toluene.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure coumarin.

| Entry | Phenol | β-Ketoester | Catalyst Loading (mol%) | Conditions | Yield (%) |

| 1 | Resorcinol | Ethyl acetoacetate | 5 | 110 °C, solvent-free, 1 h | >90 |

| 2 | Phenol | Ethyl acetoacetate | 5 | 110 °C, solvent-free, 2 h | >80 |

| 3 | m-Cresol | Ethyl acetoacetate | 5 | 110 °C, solvent-free, 1.5 h | >85 |

Table 2: Representative examples for the Neodymium(III) sulfate hydrate catalyzed Pechmann condensation. Data is generalized based on typical Lewis acid-catalyzed procedures.

Application Note III: Alkene Hydrogenation and Selective Sulfide Oxidation

Recent studies have demonstrated the catalytic activity of a novel neodymium sulfate complex, Nd(SO₄)₂·NH₄, in alkene hydrogenation and the selective oxidation of organic sulfides.[4] This highlights the broader catalytic potential of neodymium sulfate species beyond traditional Lewis acid-catalyzed reactions.

Protocol: Selective Oxidation of Thioethers

Materials:

-

Nd(SO₄)₂·NH₄ catalyst (prepared as per literature)[4]

-

Thioether (e.g., thioanisole)

-

Oxidant (e.g., 30% H₂O₂)

-

Solvent (e.g., acetonitrile)

Procedure:

-

In a reaction vessel, suspend the Nd(SO₄)₂·NH₄ catalyst (e.g., 10 mg) in the solvent.

-

Add the thioether (1.0 mmol).

-

Heat the suspension to the desired temperature (e.g., 70 °C).

-

Add the oxidant (e.g., 3 equivalents) dropwise.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the catalyst can be recovered by filtration for reuse.

-

The product can be isolated by standard workup procedures.

This material demonstrates good activity and selectivity and can be reused for at least four cycles without a significant loss in catalytic activity.[4]

Conclusion and Future Outlook

Neodymium(III) sulfate hydrate is a promising, readily available, and versatile catalyst for a range of important organic transformations. Its efficacy in promoting multicomponent reactions and the synthesis of heterocyclic compounds like dihydropyrimidinones and coumarins underscores its potential in medicinal and materials chemistry. The demonstrated activity of related neodymium sulfate complexes in hydrogenation and oxidation reactions further broadens its application scope. Future research will likely focus on expanding the substrate scope, developing asymmetric catalytic systems, and immobilizing the catalyst on solid supports for enhanced reusability and greener chemical processes.

References

-

Chem-Impex. Neodymium(III) sulfate hydrate. Available from: [Link]

- Ruiz-Valero, C., et al. (2002). New catalytically active neodymium sulfate. Journal of Materials Chemistry, 12, 3073-3077. DOI:10.1039/B205215F

-

Journal of Nanostructures. (2018). Synthesis of 3,4-dihydropyrimidinones using nano γ-Al2O3/BF3/Fe3O4 as an efficient magnetic nanocatalyst under solvent-free conditions. Available from: [Link]

-

MDPI. (2022). New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Available from: [Link]

-

NIH. (2014). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Available from: [Link]

-

Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]

-

ResearchGate. (2017). Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Nafion-H Under Ultrasound Irradiation and Solvent-Free Conditions. Available from: [Link]

-

Der Pharma Chemica. (2016). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a. Available from: [Link]

-

NIH. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Available from: [Link]

-

International Journal of Research in Engineering and Science. (2019). Eco-Friendly One Pot Synthesis of Coumarin Derivatives by Pechmann Condensation using Tamarind Juice as a Biocatalyst. Available from: [Link]

-

Arkivoc. (2008). Dipyridine Copper Chloride Catalyzed Coumarin Synthesis via Pechmann Condensation under Conventional Heating and Microwave Irradiation. Available from: [Link]

-

ResearchGate. (2015). Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. New catalytically active neodymium sulfate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Neodymium(III) Sulfate as a Versatile Precursor for Advanced Materials Synthesis

Introduction: The Strategic Importance of Neodymium(III) Sulfate in Materials Science

Neodymium, a rare-earth element, is at the forefront of materials innovation, largely due to its unique electronic and magnetic properties.[1][2] Neodymium(III) sulfate (Nd₂(SO₄)₃), a moderately water- and acid-soluble pink crystalline powder, has emerged as a critical precursor for the synthesis of a wide array of advanced materials.[3][4] Its utility spans from the creation of high-performance catalysts and luminescent materials to the doping of semiconductors and the fabrication of specialized glasses and ceramics.[1][5]

This document serves as a comprehensive guide for researchers and scientists, providing detailed protocols and foundational insights into the use of neodymium(III) sulfate. We will explore its application in synthesizing doped nanomaterials, catalytically active compounds, and optical-grade glasses, with a focus on the causality behind experimental choices to ensure reproducible and reliable outcomes.

Table 1: Physicochemical Properties of Neodymium(III) Sulfate

| Property | Value | Source |

| Chemical Formula | Nd₂(SO₄)₃·xH₂O | |

| Molar Mass | 576.67 g/mol (anhydrous) | |

| Appearance | Pink/purple crystalline powder | [4] |

| Density | 2.85 g/cm³ | [4] |

| Melting Point | Decomposes at 700–800 °C | |

| Solubility in Water | Exhibits retrograde solubility (decreases with increasing temperature) |

Application I: Synthesis of Neodymium-Doped SnS Nanoflowers via Ultrasound-Assisted Protocol

The incorporation of neodymium ions into semiconductor nanostructures is a powerful strategy for tuning their electronic and optical properties. Doping tin sulfide (SnS) with neodymium can modify its bandgap and enhance electrical conductivity, opening avenues for applications in photocatalysis and supercapacitors.[6] The sonochemical method offers a rapid, low-cost, and environmentally friendly route for synthesizing these advanced nanomaterials.[6]

Rationale for Method Selection

The choice of an ultrasound-assisted (sonochemical) synthesis is based on several key advantages. Sonochemistry utilizes the energy from ultrasonic waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[6] This process generates localized "hot spots" with extreme temperatures and pressures, leading to a unique interaction between energy and matter that can drive chemical reactions and form nanostructured materials. This method is highly effective for creating homogenous dispersions and promoting the formation of unique morphologies, such as the nanoflowers observed in Nd-doped SnS.[6][7]

Experimental Protocol: Ultrasound-Assisted Synthesis of Nd-Doped SnS

This protocol is adapted from the methodology described by Yousefi et al.[6][7]

Step 1: Precursor Solution Preparation

-

Dissolve appropriate amounts of tin(II) chloride (SnCl₂) and sodium thiosulfate (Na₂S₂O₃) in deionized water to serve as the tin and sulfur sources, respectively.

-

In a separate vessel, dissolve a calculated amount of Neodymium(III) sulfate hydrate in deionized water to create the dopant solution. The percentage of neodymium doping can be varied to study its effect on the material's properties.

Step 2: Sonochemical Reaction

-

Combine the precursor solutions in a reaction vessel.

-

Introduce the neodymium sulfate solution to the mixture to achieve the desired doping concentration (e.g., 1-10 mol%).

-

Place the reaction vessel in an ultrasonic bath.

-

Irradiate the solution with high-intensity ultrasound waves at a controlled temperature and duration. The acoustic energy will induce the reaction and formation of Nd-doped SnS nanoparticles.

Step 3: Product Isolation and Purification

-

After the reaction is complete, a precipitate will have formed.

-

Separate the solid product from the solution by centrifugation.

-

Wash the collected precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the Nd-doped SnS nanopowder.

Self-Validating System: Characterization and Expected Outcomes

To ensure the successful synthesis of high-quality Nd-doped SnS, a suite of characterization techniques is essential.[7]

-

X-Ray Diffraction (XRD): To confirm the orthorhombic crystal structure of SnS and verify that neodymium doping has not introduced significant lattice distortions or secondary phases.[6][7]

-

Scanning Electron Microscopy (SEM): To visualize the morphology of the synthesized material. Doping with neodymium has been shown to transform the crystalline structure of pure SnS into a uniform nanoflower morphology.[6][7]

-

Energy Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and the presence of tin, sulfur, and neodymium in the final product.[7][8]

-

Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and calculate the bandgap of the material.[6][7]

Table 2: Effect of Neodymium Doping on SnS Properties

| Doping Level (mol% Nd) | Morphology | Bandgap | Electrical Resistivity |

| 0 (Pure SnS) | Crystalline | Decreases with doping | Decreases with doping |

| 1-10 | Nanoflower | [6][7] | [6] |

Workflow for Nd-Doped SnS Synthesis

Caption: Workflow for the synthesis and characterization of Nd-doped SnS nanomaterials.

Application II: Hydrothermal Synthesis of Catalytically Active Neodymium Compounds

Hydrothermal synthesis is a robust method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure.[5][9] This technique is particularly well-suited for synthesizing complex inorganic compounds, such as rare-earth sulfates, that may be difficult to obtain through conventional methods.[10] Neodymium-based materials synthesized this way have shown significant potential as catalysts in various organic reactions.[5]

Rationale for Method Selection

The hydrothermal method allows for precise control over the crystallization process, leading to products with high purity and well-defined crystal structures. The elevated temperature and pressure increase the solubility of reactants and facilitate the formation of unique phases that are not stable under ambient conditions. For neodymium sulfate-based systems, this method can be used to create novel layered structures with potential applications in heterogeneous catalysis.[10]

Experimental Protocol: Hydrothermal Synthesis of a Neodymium-Sulfite/Sulfate Catalyst

This protocol is based on the principles described for the synthesis of new neodymium compounds, where pH and reactant choice control the final product.[10]

Step 1: Prepare the Reaction Mixture

-

Dissolve Neodymium(III) sulfate in deionized water.

-

Add a pH-regulating agent and a source of sulfite, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), to the solution. The initial pH is critical as it can control the in-situ oxidation of sulfite to sulfate, leading to mixed-anion compounds.[10]

Step 2: Hydrothermal Reaction

-

Transfer the prepared mixture into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 170-200 °C).

-

Maintain the reaction for a set period (e.g., 24-72 hours) to allow for crystal growth.

-

After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally.

Step 3: Product Recovery

-

Carefully open the cooled autoclave in a fume hood.

-

Filter the contents to collect the crystalline product.

-

Wash the crystals thoroughly with deionized water and ethanol to remove any residual soluble species.

-

Dry the product in air or under a mild vacuum.

Self-Validating System: Characterization

-

Single-Crystal X-Ray Diffraction: This is the definitive technique for determining the precise crystal structure of the newly synthesized compound, revealing the coordination environment of the neodymium ions and the connectivity of the sulfate/sulfite groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the vibrational modes characteristic of sulfate (SO₄²⁻) and sulfite (SO₃²⁻) groups, confirming the composition of the final product.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the synthesized material and identify any hydrated water molecules or decomposition pathways.

Application III: Sol-Gel Synthesis of Neodymium-Doped Optical Glasses

Neodymium-doped glasses are cornerstone materials for high-power lasers and optical amplifiers due to the efficient luminescent properties of the Nd³⁺ ion.[11][12] The sol-gel process offers a low-temperature alternative to traditional glass melting, allowing for the synthesis of highly homogeneous and high-purity glasses with precise control over the dopant concentration.[11][13]

Rationale for Method Selection

The sol-gel method involves the hydrolysis and condensation of molecular precursors (typically metal alkoxides) to form a "sol" (a colloidal suspension), which then undergoes gelation to form a "gel" (a solid network in a liquid phase).[11][14] Subsequent drying and heat treatment convert the gel into a dense glass. This process allows for the uniform distribution of the neodymium dopant within the silica matrix at a molecular level, which is crucial for achieving optimal optical properties.[11] It also provides a route to create glasses that are difficult to fabricate by conventional melting techniques.[13]

Conceptual Protocol: Sol-Gel Synthesis of Nd-Doped Silica Glass

Step 1: Sol Preparation

-

The primary precursor for the silica matrix, such as tetraethoxysilane (TEOS) or tetramethyl orthosilicate (TMOS), is mixed with a solvent (e.g., ethanol) and water.[11][14]

-

An acid or base catalyst (e.g., HNO₃ or NH₄OH) is added to control the rates of hydrolysis and condensation.[11][14]

-

Neodymium(III) sulfate is dissolved in a suitable solvent and added to the silica sol. The solubility of the sulfate may require careful selection of the sol-gel chemistry to avoid precipitation. Alternatively, a more soluble neodymium salt like neodymium nitrate may be used, with the understanding that the sulfate precursor is also a viable, moderately soluble option.[3][15]

Step 2: Gelation and Aging

-

The sol is cast into a mold and left undisturbed to allow for gelation, which can take from hours to days.

-

The resulting wet gel is then aged in its mother liquor to strengthen the silica network.

Step 3: Drying and Densification

-

The gel is carefully dried to remove the pore liquid without causing cracking. This is often the most critical step and may involve slow solvent evaporation or supercritical drying.

-

The dried gel (xerogel) is then subjected to a controlled heat treatment (densification) at high temperatures (e.g., 800-1200 °C) to collapse the porous structure and form a dense, transparent glass.[11][13]

Self-Validating System: Characterization

-

UV-Vis-NIR Spectroscopy: To measure the characteristic absorption bands of the Nd³⁺ ions in the glass matrix, confirming successful doping.[11]

-

Photoluminescence (PL) Spectroscopy: To evaluate the emission properties of the Nd-doped glass, which are critical for laser applications.[12]

-

X-Ray Diffraction (XRD): To confirm the amorphous (non-crystalline) nature of the final glass product.[11]

-

Scanning Electron Microscopy (SEM): To assess the homogeneity and density of the glass.[11]

Logical Relationship in Sol-Gel Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bendola.com [bendola.com]

- 3. americanelements.com [americanelements.com]

- 4. Neodymium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 5. researchgate.net [researchgate.net]

- 6. nanochemres.org [nanochemres.org]

- 7. nanochemres.org [nanochemres.org]

- 8. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 9. Hydrothermal synthesis and characterization of magnetic Fe3O4 and APTS coated Fe3O4 nanoparticles: physicochemical investigations of interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Neodymium(III) Sulfate Hydrate Synthesis

Topic: Challenges in Scaling Up Neodymium(III) Sulfate Hydrate Synthesis Ticket ID: ND-SO4-SC-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary: The "Retrograde" Paradox

Welcome to the Advanced Materials Support Center. If you are transitioning from bench-scale (<50g) to pilot-scale (>1kg) synthesis of Neodymium(III) sulfate octahydrate (

The Core Challenge: Unlike 95% of common salts (e.g., NaCl,

-

Standard Intuition: Heat solution

Evaporate water -

Neodymium Reality: Heat solution

Rapid precipitation on heating elements

This guide provides the protocols to navigate this thermodynamic anomaly.

Process Logic & Visualization

The following diagram illustrates the critical divergence between standard crystallization and the required workflow for Neodymium sulfate.

Figure 1: Decision matrix for scale-up. Note that standard boiling methods lead to equipment failure due to inverse solubility curves.

Critical Process Modules

Module A: Dissolution (The Cold Phase)

Objective: Complete conversion of Oxide to Sulfate without premature precipitation.

-

The Chemistry:

[1] -

Thermodynamics: This reaction is exothermic .

Step-by-Step Protocol:

-

Stoichiometry: Calculate

with a slight molar excess (5-10%) to prevent hydrolysis, but avoid large excesses which complicate drying. -

Temperature Control: Chill the reactor vessel to 0–5°C using a glycol jacket or ice bath [2].

-

Why? Solubility of

is highest at near-freezing temperatures (~12g/100g water at 0°C vs ~5g/100g at 80°C).

-

-

Addition: Add

powder slowly to the chilled acid under vigorous agitation.-

Warning: Rapid addition causes localized heating

localized precipitation

-

-

Digestion: Allow to stir for 4-6 hours. The solution should be clear and rose/lilac-colored.

Module B: Crystallization (The Fork in the Road)

Objective: Controlled precipitation. Choose Method 1 for purity or Method 2 for energy efficiency.

Method 1: Thermal Swing Precipitation (High Purity)

Best for: Producing high-density crystals with minimal solvent inclusion.

-

Filtration: Filter the cold (0-5°C) solution through a 0.2µm membrane to remove insoluble impurities.

-

Ramping: Transfer to a vessel with overhead stirring (avoid magnetic stir bars which grind crystals).

-

The Swing: Slowly ramp temperature to 75–80°C .

-

Crucial: Do NOT use a hot plate or localized heating element. The salt will plate out on the hot surface (scaling). Use a jacketed vessel with a fluid medium to ensure uniform heat distribution.

-

-

Harvest: As T rises, pink crystals will crash out. Filter while hot . If the solution cools during filtration, the crystals will re-dissolve [3].

Method 2: Anti-Solvent Crystallization (Scalable)

Best for: High yield and lower energy costs.

-

Preparation: Keep the Nd-sulfate solution at ambient temp or slightly cooled.

-

Agent: Use Ethanol or Acetone.

-

Dosing: Slowly dose the anti-solvent into the reactor.

-

Advantage: Avoids the "hot filtration" rush and reduces thermal stress on the hydrate structure.

Module C: Drying & Hydration Control

Objective: Target the Octahydrate (

Data: Thermal Stability of Hydrates

| Temperature Zone | Phase Stability | Observation |

|---|

| < 40°C | Octahydrate (

Data compiled from TGA decomposition profiles [5].

Protocol:

-

Method: Vacuum drying is risky as it lowers the dehydration temperature.

-

Recommendation: Air drying at ambient temperature (25°C) with controlled relative humidity (40-60%).

-

QC Check: Perform TGA (Thermogravimetric Analysis). A weight loss of ~20% between 50°C and 150°C confirms the octahydrate species.

Troubleshooting Center (FAQ)

Q1: My solution turned into a thick, unfilterable sludge during heating.

-

Diagnosis: You likely boiled the solution or heated it too fast without adequate stirring. This created "fines" (micro-crystals) due to high supersaturation.

-

Fix: Use Method 1 (Thermal Swing) . Do not boil to evaporate water. Simply heat to 80°C to lower solubility. Use an overhead impeller to keep crystals suspended and growing, rather than crashing out as fines.

Q2: I have white specks inside my pink crystals.

-

Diagnosis: Encapsulated unreacted Neodymium Oxide or Calcium Sulfate (if using tap water/low-grade reagents).

-

Fix: Ensure the initial dissolution is performed at 0°C . If the oxide doesn't dissolve fully, filter the cold solution before beginning crystallization.

Q3: My yield is significantly lower than calculated.

-

Diagnosis: You likely filtered the solution after it cooled down (Method 1).

-

Root Cause: Because of retrograde solubility, the salt re-dissolves as it cools.

-

Fix: You must filter hot (at 70-80°C) for Method 1. Pre-heat your funnel/filter frit. Alternatively, switch to Method 2 (Anti-solvent) which is less temperature-sensitive.

Q4: The crystals are turning opaque/white during drying.

-

Diagnosis: Dehydration.[1][9] You are stripping the waters of hydration.

-

Fix: Lower your drying temperature. Do not exceed 40°C. If using a vacuum oven, reduce the vacuum strength, as high vacuum can dehydrate the crystal lattice even at room temperature.

References

-

IUPAC / NIST . "Solubility of Rare Earth Sulfates in Aqueous Solutions." Journal of Chemical & Engineering Data.

-

ScienceMadness Library . "Preparation of Neodymium Sulfate from Magnets/Oxides." Experimental Notes & Discussion.

-

Stanford Materials Corp . "Understanding Rare Earth Sulfate Solubility and Crystal Growth." Technical Material Data.

-

University of Bath . "Minerals recovery from rare earth extraction wastewater by combined chemical precipitation." Research Portal.

-

ResearchGate . "Thermal Decomposition Studies of Neodymium Sulfate Hydrates (TGA Analysis)." Journal of Thermal Analysis.

Sources

- 1. Neodymium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Understanding Praseodymium Sulfate: A Comprehensive Study of Prâ(SOâ)â Crystals [stanfordmaterials.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. rareearthexchanges.com [rareearthexchanges.com]

- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 8. researchgate.net [researchgate.net]

- 9. Buy Neodymium(III) sulfate octahydrate | 13477-91-3 [smolecule.com]

Technical Support Center: Stabilizing Neodymium(III) Sulfate Hydrate Solutions

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Neodymium(III) sulfate hydrate solutions. It is designed to address common challenges related to solution stability, primarily focusing on preventing hydrolysis and subsequent precipitation of Neodymium(III) hydroxide. The information presented herein is a synthesis of established chemical principles and field-proven methodologies.

Section 1: Troubleshooting Guide - Common Issues & Resolutions

This section addresses specific problems users may encounter during their experiments with Neodymium(III) sulfate solutions.

| Issue | Potential Cause | Recommended Action |

| Cloudiness or precipitation in the solution upon preparation or standing. | Hydrolysis of Neodymium(III) ions: The pH of the solution is likely too high (typically above 6.5), leading to the formation of insoluble Neodymium(III) hydroxide[1]. | Acidify the solution: Add a small amount of dilute sulfuric acid or nitric acid dropwise while stirring until the precipitate dissolves and the solution becomes clear. The target pH should be below 6.0 to ensure stability. |

| Inconsistent experimental results using the same stock solution. | Gradual hydrolysis and precipitation: Over time, especially if not stored properly, the concentration of active Nd³⁺ ions in the solution can decrease due to slow precipitation of Nd(OH)₃. | Re-acidify and filter: Before each use, visually inspect the stock solution for any signs of turbidity. If present, re-acidify as described above and filter through a 0.22 µm filter to remove any undissolved particles. For critical applications, it is advisable to re-standardize the solution's concentration. |

| Difficulty dissolving Neodymium(III) sulfate hydrate powder. | Insufficient acid: Neodymium(III) sulfate is moderately soluble in water but readily soluble in acidic solutions[2]. | Use an acidic solvent: Prepare the solution using dilute sulfuric acid (e.g., 0.1 M) instead of deionized water. Gentle heating and stirring can also aid dissolution. |

| Formation of a gelatinous precipitate. | Localized high pH: Adding a concentrated base too quickly to a Neodymium(III) sulfate solution can create localized areas of high pH, causing rapid precipitation of a gelatinous hydroxide. | Slow, controlled addition of base: When adjusting the pH of a Neodymium(III) sulfate solution upwards, use a dilute base and add it dropwise with vigorous stirring to ensure uniform distribution and avoid localized pH spikes. |

Section 2: Frequently Asked Questions (FAQs)

Solution Preparation and Stability

Q1: What is the primary cause of instability in Neodymium(III) sulfate solutions?

A1: The primary cause of instability is the hydrolysis of the hydrated Neodymium(III) ion ([Nd(H₂O)ₙ]³⁺). In aqueous solutions, this ion acts as a weak acid and can donate a proton to a water molecule, forming hydroxide complexes. As the pH of the solution increases, this equilibrium shifts towards the formation of insoluble Neodymium(III) hydroxide (Nd(OH)₃), which precipitates out of the solution[1][3].

Q2: At what pH does Neodymium(III) hydroxide start to precipitate?

A2: The precipitation of Neodymium(III) hydroxide typically begins at a pH of approximately 6.5 to 7.0[1][4]. To maintain a stable solution, it is crucial to keep the pH well below this range.

Q3: How can I prepare a stable stock solution of Neodymium(III) sulfate?

A3: To prepare a stable stock solution, it is essential to dissolve the Neodymium(III) sulfate hydrate in a dilute acid solution. A common and effective method is to use dilute sulfuric acid (e.g., 0.1 M) as the solvent. This ensures that the initial pH of the solution is low enough to prevent hydrolysis.

Experimental Protocols

Q4: Can you provide a detailed protocol for preparing a 0.1 M Neodymium(III) sulfate stock solution?

A4: Certainly. The following protocol is a reliable method for preparing a stable stock solution.

Protocol: Preparation of 0.1 M Neodymium(III) Sulfate Stock Solution

Materials:

-

Neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Volumetric flask (e.g., 100 mL)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

Procedure:

-

Calculate the required mass: Determine the mass of Neodymium(III) sulfate octahydrate needed to prepare the desired volume of 0.1 M solution. The molar mass of Nd₂(SO₄)₃·8H₂O is approximately 720.78 g/mol .

-

Prepare the acidic solvent: In a glass beaker, add approximately 50 mL of deionized water. Carefully add the required amount of concentrated sulfuric acid to achieve a final concentration of approximately 0.1 M H₂SO₄ in the final solution volume. Safety Note: Always add acid to water, never the other way around.

-

Dissolve the salt: Place the beaker on a magnetic stirrer and add the calculated mass of Neodymium(III) sulfate octahydrate to the acidic solvent. Stir until the salt is completely dissolved. Gentle heating can be applied to expedite dissolution, but be aware that the solubility of Neodymium(III) sulfate decreases at higher temperatures[5].

-

Transfer to volumetric flask: Once the salt is fully dissolved, carefully transfer the solution to a 100 mL volumetric flask.

-

Bring to volume: Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask. Then, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Verify pH and store: Check the pH of the final solution to ensure it is acidic (ideally pH 2-3). Store the solution in a well-sealed, clearly labeled glass bottle at room temperature.

Q5: What is the visual appearance of Neodymium(III) hydroxide precipitate?

A5: Neodymium(III) hydroxide precipitate is typically a light purple or rose-colored solid[3][6]. Its appearance can range from a fine powder to a more gelatinous substance depending on the precipitation conditions.

Diagrams and Visualizations

Hydrolysis of Neodymium(III) Ion

Caption: Stepwise hydrolysis of the aqueous Neodymium(III) ion leading to precipitation.

Workflow for Preparing a Stable Neodymium(III) Sulfate Solution

Sources

Technical Support Center: Neodymium(III) Sulfate (Trace Metals Basis)

Introduction: The "Trace Metals Basis" Standard

Welcome to the technical support center for high-purity rare earth salts. When we define Neodymium(III) sulfate (

For researchers in optics, catalysis, and drug development, the critical impurities are often not the bulk anions, but:

-

Non-Rare Earth Metals (Fe, Ca, Al, Si): Introduced via reagents, glassware, or environmental dust.

-

Neighboring Lanthanides (Pr, Sm, Ce): Persisting due to incomplete separation during the initial extraction.

This guide provides self-validating protocols to minimize these impurities and troubleshoot analytical discrepancies.

Module 1: Material Integrity & Contamination Control

The Invisible Vectors of Contamination

Before initiating any purification, you must secure the "Input" variables. Neodymium sulfate is hygroscopic and reactive. Standard borosilicate glass is a primary source of Silicon (Si), Sodium (Na), and Boron (B) contamination, especially under acidic or heated conditions.

Protocol 1.1: Vessel & Reagent Selection

-

Labware: Replace all borosilicate glassware with PFA (Perfluoroalkoxy) or PTFE vessels for storage and heating.

-

Reagents: Use only Ultra-High Purity (UHP) Sulfuric Acid and ASTM Type I Water (18.2 MΩ·cm).

-

Atmosphere: Handle solid transfers in a laminar flow hood (ISO Class 5) to prevent airborne Ca and Al (dust) contamination.

Figure 1: Critical control points to prevent baseline contamination before experimentation begins.

Module 2: Purification Protocols

The Solubility Paradox (Retrograde Solubility)

Unlike most salts, Neodymium(III) sulfate exhibits retrograde solubility .[1] It is more soluble in cold water (0–20°C) than in hot water (80–100°C).

-

Common Mistake: Dissolving in hot water and cooling to crystallize. This yields poor recovery and often traps impurities.

-

Correct Method: Dissolve Cold

Heat to Precipitate.

Protocol 2.1: Removal of Non-RE Impurities (Fe, Ca)

This protocol utilizes pH-controlled hydrolysis to remove Iron (Fe) followed by retrograde recrystallization.

Step-by-Step Methodology:

-

Cold Dissolution:

-

Dissolve crude

in ice-cold water (0–4°C) . -

Target concentration: ~6–7 g/100 mL (near saturation at low T).

-

-

Iron Scavenging (pH Control):

-

Measure pH.[2] If pH < 2, trace Iron exists as soluble

. -

Slowly adjust pH to 3.0–3.5 using dilute

(UHP grade). -

hydrolyzes to insoluble

-

Filtration 1: Filter the solution through a 0.22 µm PTFE membrane to remove the brown

precipitate and insoluble dust.

-

-

Retrograde Crystallization:

-

Transfer the clear, cold filtrate to a PFA beaker.

-

Slowly heat the solution to 80–90°C .

-

Observation: Pink crystals of Neodymium Sulfate will begin to crash out as the solubility drops.

-

-

Collection:

-

Maintain heat for 30 minutes to ensure phase conversion.

-

Filter hot (using a heated funnel if possible) to collect the purified crystals.

-

Wash with a small volume of hot water (to prevent re-dissolution).

-

Figure 2: The Retrograde Crystallization Workflow. Note the inversion of standard thermal steps.

Module 3: Analytical Validation (ICP-MS)

Validating "Trace Metals Basis" requires Inductively Coupled Plasma Mass Spectrometry (ICP-MS). However, the Neodymium matrix creates specific spectral interferences.[6]

Troubleshooting Analytical Data

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| High "Fake" Signals | Polyatomic Interference | Nd oxides ( | Use Collision Cell (KED) mode with Helium gas to break polyatomic bonds. |

| Signal Suppression | Matrix Effect | High concentration of heavy Nd ions suppresses the ionization of lighter trace elements (Li, B, Na). | Dilute sample to <0.1% TDS or use Standard Addition method rather than external calibration. |

| Inconsistent Fe Levels | Argon Interference | Argon plasma generates | Use Cool Plasma conditions or measure |

Troubleshooting & FAQ

Q1: My crystals turned violet/purple instead of pink. Is this contamination?

A: Not necessarily. While Neodymium(III) is typically pink, a shift to violet often indicates a change in hydration state or lighting conditions (Alexandrite effect).

-

Check: If the solution is cloudy, you may have hydrolyzed the Nd by raising the pH > 6.0. If the solution is clear but the crystal is violet, it is likely the anhydrous or lower-hydrate form resulting from high-temperature drying.

-

Action: Verify composition via TGA (Thermogravimetric Analysis).

Q2: I cannot remove Praseodymium (Pr) using your crystallization method.

A: Correct. Recrystallization separates elements based on solubility differences. Nd and Pr have nearly identical ionic radii and solubility products.

-

Solution: Separation of Pr from Nd requires Solvent Extraction (SX) using organophosphorus extractants (like P507/PC88A) or Ion Exchange Chromatography . For laboratory scale, if Pr impurities are critical, you must start with a higher grade (5N) precursor oxide rather than attempting chemical separation on the sulfate salt.

Q3: Why is my yield so low (<50%)?

A: You likely washed the crystals with cold water .

-

Mechanism:[3][4][5] Because of retrograde solubility, cold water redissolves the product instantly.

-

Correction: Always wash the filter cake with boiling water or ethanol (if compatible with your downstream process).

Figure 3: Logic tree for rapid diagnosis of experimental failures.

References

-

Solubility Characteristics: Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics. CRC Press. (Confirming retrograde solubility of light RE sulfates).

-

Purification Mechanisms: Habashi, F. (2013). Extractive Metallurgy of Rare Earths. Canadian Metallurgical Quarterly. [2]

-

Analytical Interferences: Thomas, R. (2013). Practical Guide to ICP-MS: A Tutorial for Beginners. CRC Press. (Detailing Polyatomic interferences in REE analysis).

-

Iron Removal Kinetics: Zhang, J., et al. (2018). "Removal of iron from rare earth sulfate solutions by goethite precipitation."[3] Hydrometallurgy, 176, 161-167.

Sources

Controlling the hydration state of Neodymium(III) sulfate during synthesis

Welcome to the Technical Support Hub

Subject: Precise Control of

Introduction: The Retrograde Paradox

Controlling the hydration of Neodymium(III) sulfate is deceptively difficult due to retrograde solubility . Unlike most salts,

-

The Trap: Heating a mixture to dissolve "stubborn" solids will cause rapid precipitation of fine, anhydrous-like particulates rather than dissolution.

-

The Solution: This guide provides a thermodynamic roadmap to navigate the octahydrate (

), intermediate (

Module 1: Synthesis of the Octahydrate ( )

Goal: High-purity crystalline

Protocol: The "Cold-Acid" Digestion

Standard synthesis often fails due to uncontrolled exotherms. This self-validating protocol uses thermal management to ensure stoichiometry.

Reagents:

- (99.9%+)[2]

- (Concentrated, diluted to 50% v/v)

-

Deionized Water (Chilled to 4°C)

Step-by-Step Workflow:

-

Stoichiometric Calculation: Calculate

required based on acid volume. Use a 5% molar excess of acid to prevent hydrolysis (formation of basic sulfates). -

Digestion (The Critical Step):

-

Add

to water first.[1] -

Slowly add acid. The reaction is exothermic (

). -

Validation Check: Monitor temperature. If T > 40°C, stop acid addition. High T triggers the formation of the pentahydrate (

), which precipitates as a fine powder, trapping impurities.

-

-

Crystallization:

-

Allow the solution to evaporate at Room Temperature (20-25°C) . Do not heat to accelerate evaporation.

-

Visual Cue: Large, pink monoclinic prisms indicate the octahydrate.

-

-

Harvesting:

-

Filter and wash with ice-cold ethanol . Water washing will dissolve the product; warm ethanol will dehydrate it.

-

Workflow Diagram: Wet Synthesis

Figure 1: Logic flow for wet synthesis. Note the critical loop at the temperature check to prevent premature dehydration.

Module 2: Thermal Dehydration (Accessing Lower Hydrates)

Goal: Controlled conversion to Pentahydrate, Dihydrate, or Anhydrous forms.

Thermodynamic Phase Transitions

Dehydration is not linear; it occurs in distinct steps. Attempting to jump directly to anhydrous at high heat often fractures crystals (decrepitation) or creates amorphous phases.

| Target Phase | Formula | Transition Temp (Onset) | Visual Appearance | Mass Loss (Theoretical) |

| Octahydrate | Stable < 40°C | Pink Prisms | Reference | |

| Pentahydrate | 40°C - 50°C | Pale Pink Powder | ~7.5% | |

| Dihydrate | 145°C - 155°C | Whitish-Pink | ~15.0% | |

| Anhydrous | 290°C - 300°C | Red/Violet Powder | ~20.0% |

Protocol: Stepwise Dehydration

-

Preparation: Grind octahydrate crystals to a uniform mesh size to ensure even heating.

-

Stage 1 (To Pentahydrate): Hold at 80°C for 2 hours.

-

Validation: Weigh sample. Mass should decrease by ~7.5%.

-

-

Stage 2 (To Dihydrate): Ramp to 160°C at 5°C/min. Hold for 2 hours.

-

Stage 3 (To Anhydrous): Ramp to 350°C . Hold for 4 hours.

-

Warning: Do not exceed 700°C. Above this, sulfate decomposition (

off-gassing) begins, forming Neodymium Oxide (

-

Decomposition Pathway Diagram

Figure 2: Thermal decomposition pathway. The "Oxide" node represents a process failure (loss of sulfate group).

Module 3: Troubleshooting & FAQs

Q1: I heated my solution to dissolve the Neodymium Oxide faster, but a white/pink sludge formed. What happened?

Diagnosis: You encountered Retrograde Solubility . Mechanism: Unlike table salt, Neodymium Sulfate is less soluble in hot water. Heating the acid digestion mixture caused the saturation limit to drop, forcing the salt out of solution rapidly as a fine, un-crystallized powder (likely the pentahydrate form). Fix:

-

Cool the mixture to 4°C (ice bath).

-

Add a slight excess of cold dilute sulfuric acid.

-

Stir patiently. It may take hours to re-dissolve due to the "kinetic trap" of the fine powder.

Q2: My "Anhydrous" sample gained weight after 10 minutes on the balance. Why?

Diagnosis: Hygroscopic Reversion.

Mechanism: The anhydrous sulfate (

-

Transfer hot samples immediately into a desiccator containing

or active silica gel. -

Weigh samples in sealed, tared vessels.

Q3: The crystals are dissolving during the washing step.

Diagnosis: Solvent Error.

Mechanism:

Q4: How do I verify if I have the Anhydrous form without TGA?

Protocol: The "Dissolution Heat Test."

-

Take a small spatula tip of your product.

-

Add it to 2mL of water in a test tube.

-

Observation:

-

Octahydrate: Dissolves neutrally or slightly endothermically (feels cold).

-